tert-butyl9a-(aminomethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate
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Overview
Description
Tert-butyl9a-(aminomethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines elements of pyrazine and oxazine rings, making it a valuable subject for studies in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl9a-(aminomethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate typically involves multi-step processesThe tert-butyl group is often added as a protecting group to enhance the stability of the compound during synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash vacuum pyrolysis (FVP) and thermal deprotection are employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl9a-(aminomethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Tert-butyl9a-(aminomethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl9a-(aminomethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A simpler heterocyclic compound with similar structural features.
1,3-Oxazine: Another related compound with distinct chemical properties.
Uniqueness
Tert-butyl9a-(aminomethyl)-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate is unique due to its combination of pyrazine and oxazine rings, along with the presence of the tert-butyl and aminomethyl groups. This unique structure imparts specific reactivity and potential biological activities that distinguish it from other similar compounds .
Properties
IUPAC Name |
tert-butyl 9a-(aminomethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-12(2,3)19-11(17)15-4-5-16-6-7-18-10-13(16,8-14)9-15/h4-10,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTOPVOUEYKYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCOCC2(C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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